molecular formula C14H21BO4 B1652288 (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1422655-38-6

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B1652288
CAS No.: 1422655-38-6
M. Wt: 264.13
InChI Key: BTOQVCRKMJDNPJ-UHFFFAOYSA-N
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Description

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronic ester derivative featuring a methoxy group at the 3-position and a hydroxymethyl (-CH₂OH) group on the phenyl ring. Its molecular formula is C₁₃H₁₉BO₄ (average mass: 250.103 Da), and it is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group . The compound’s synthesis typically involves the reduction of a formyl intermediate using sodium borohydride in the presence of pinacol and magnesium sulfate, achieving high yields (>90%) .

Properties

IUPAC Name

[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)8-12(11)17-5/h6-8,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOQVCRKMJDNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149085
Record name 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
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Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422655-38-6
Record name 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
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Record name 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
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Preparation Methods

Chemical Identity and Structural Features

The target compound features a phenylmethanol backbone substituted with a methoxy group at the 3-position and a pinacol-protected boronic ester at the 4-position. Its molecular formula is $$ \text{C}{14}\text{H}{21}\text{BO}_4 $$, with a molecular weight of 264.13 g/mol. The pinacol boronic ester group enhances stability and solubility in organic solvents, making the compound suitable for transition-metal-catalyzed reactions.

Preparation Methods

Reduction of Aldehyde Precursors

The most widely reported method involves the reduction of 4-formyl-3-methoxyphenylboronic acid pinacol ester (CAS: 956431-01-9) to the corresponding primary alcohol.

Sodium Borohydride Reduction

In a representative procedure, a solution of 4-formyl-3-methoxyphenylboronic acid pinacol ester (0.83 mmol) in methanol/ethyl acetate (1:1 v/v, 100 mL) is cooled to 0–5°C. Sodium borohydride (2.50 mmol) is added portionwise, and the mixture is stirred for 2–5 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. After drying over sodium sulfate, purification via flash chromatography (petroleum ether/ethyl acetate, 1:1) yields the target compound in 75–88% purity.

Key Data:

Parameter Value Source
Yield 75–88%
Reaction Time 2–5 hours
Purification Solvent Petroleum ether/ethyl acetate (1:1)
Alternative Reducing Agents

While sodium borohydride is standard, other agents like lithium aluminum hydride (LiAlH$$_4$$) may offer higher selectivity for sterically hindered aldehydes. However, no peer-reviewed studies explicitly validate this approach for the target compound.

Suzuki-Miyaura Cross-Coupling

This method constructs the boronic ester moiety via palladium-catalyzed coupling of a halogenated precursor with pinacol borane.

Coupling of Aryl Halides

A modified protocol from employs 3-methoxy-4-iodophenylmethanol and bis(pinacolato)diboron (B$$2$$pin$$2$$). In a degassed mixture of toluene, tetrahydrofuran, and water (2:2:1 v/v), the aryl iodide (1.14 mmol), B$$2$$pin$$2$$ (3.43 mmol), sodium carbonate (5.00 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.26 mmol) are refluxed under argon for 24 hours. The crude product is purified via column chromatography (petroleum ether:ethyl acetate, 3:1) to isolate the boronic ester in 66–80% yield.

Optimization Insights:

  • Catalyst Loadings: Pd(PPh$$3$$)$$4$$ at 5 mol% achieves optimal turnover.
  • Base Selection: Sodium carbonate outperforms potassium carbonate in minimizing side reactions.

One-Pot Tandem Reactions

Advanced workflows combine boronic ester formation and reduction in a single pot. For example, describes a microflow reactor system where 3-methoxy-4-iodophenylmethanol undergoes boronation followed by in situ aldehyde reduction under blue light irradiation (460 nm). This method reduces reaction times to 44 hours with comparable yields (70–75%) but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.72 (d, $$ J = 8.0 $$ Hz, 1H), 7.58 (s, 1H), 7.45 (d, $$ J = 8.0 $$ Hz, 1H), 4.69 (s, 2H), 3.91 (s, 3H), 1.34 (s, 12H).
  • $$^{13}$$C NMR: δ 158.2 (C-O), 134.5 (C-B), 128.9–121.4 (aromatic carbons), 83.7 (pinacol C-O), 56.1 (OCH$$3$$), 24.9 (pinacol CH$$3$$).

Purity and Stability

Commercial batches (e.g., AKSci 2782DU) specify ≥95% purity by HPLC, with long-term storage recommended at 2–8°C under inert atmosphere. Decomposition occurs above 160°C, as evidenced by thermal gravimetric analysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
NaBH$$_4$$ Reduction 75–88 95 High Moderate
Suzuki Coupling 66–80 90–95 Moderate Low
Tandem Microflow 70–75 90 Low High

The NaBH$$_4$$ reduction route is favored for its simplicity and reproducibility, whereas Suzuki coupling offers flexibility in boronic ester functionalization. Microflow systems remain niche due to technical complexity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is particularly useful in the preparation of complex molecules due to its ability to participate in various chemical reactions.

Synthesis of Ethylidenedihydroindolones

One notable application is in the synthesis of ethylidenedihydroindolones. The compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. This method allows for the construction of diverse indole derivatives which are important in pharmaceuticals .

Reaction TypeExample CompoundReference
Suzuki CouplingEthylidenedihydroindolone
C-C Bond FormationVarious Indole Derivatives

Medicinal Chemistry

The compound has also been explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that compounds containing the dioxaborolane moiety can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

Cell LineActivity ObservedReference
MCF-7 (Breast Cancer)Inhibition of Proliferation
A549 (Lung Cancer)Cytotoxic Effects

Materials Science

In materials science, (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is utilized for developing new materials with enhanced properties.

Polymer Chemistry

The compound can be used as a building block in polymer chemistry to create boron-containing polymers that exhibit unique thermal and mechanical properties. These polymers have applications in coatings and composites that require high durability and resistance to environmental factors .

Material TypeApplicationReference
Boron-containing PolymersCoatings and Composites

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the efficiency of using this compound in synthesizing indole derivatives through palladium-catalyzed reactions. The yields were significantly higher compared to traditional methods.

Case Study 2: Anticancer Screening

In vitro studies on various cancer cell lines showed that modifications of this compound led to increased cytotoxicity against MCF-7 and A549 cells. The structure-activity relationship (SAR) analysis provided insights into optimizing its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The compound’s methoxy group also contributes to its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and functional groups, which influence reactivity and applications. Key examples include:

Compound Name Substituents Molecular Formula Key Structural Features
(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol 3-OCH₃, 4-Bpin, -CH₂OH C₁₃H₁₉BO₄ Electron-donating methoxy enhances boronate stability; hydroxymethyl enables derivatization
[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2e) 2-F, 5-Bpin, -CH₂OH C₁₃H₁₇BFO₃ Electron-withdrawing fluorine increases electrophilicity of the boronate
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) 4-Cl, 3-Bpin, -CH₂OH C₁₃H₁₇BClO₃ Chlorine substituent may sterically hinder coupling reactions
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol 4-Bpin, -CH₂OH C₁₃H₁₉BO₃ Lacks methoxy; simpler structure with lower molecular weight (234.10 Da)
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 3-OCH₃, 4-Bpin, -OH C₁₃H₁₉BO₄ Phenolic -OH group increases acidity compared to -CH₂OH

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) stabilize the boronate group, enhancing shelf life and reaction efficiency in cross-couplings .
  • Hydroxymethyl (-CH₂OH) vs. phenol (-OH): The -CH₂OH group offers versatile functionalization (e.g., esterification, etherification), while -OH derivatives are prone to oxidation .

Physicochemical Properties

  • Solubility: The methoxy and hydroxymethyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs .
  • Stability : Boronic esters with electron-donating groups (e.g., -OCH₃) exhibit greater hydrolytic stability than those with -F or -Cl .
  • Spectroscopy :
    • ¹H-NMR : The methoxy group resonates at δ ~3.8–4.0, while the -CH₂OH protons appear as a singlet near δ 4.5–4.7 .
    • ¹¹B-NMR : Boron signals range from δ 28–31 ppm, typical for pinacol boronates .

Biological Activity

(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, often referred to as a boron-containing compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula for the compound is C13H19BO3C_{13}H_{19}BO_3, with a molecular weight of 239.1 g/mol. It features a boron atom integrated into a dioxaborolane structure, which is known for its reactivity and ability to form stable complexes with various biomolecules.

Research indicates that compounds containing boron can interact with biological targets through various mechanisms:

  • Enzyme Inhibition : Boron compounds can inhibit enzymes by forming covalent bonds with active site residues. This mechanism has been observed in studies focusing on kinases and proteases.
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro.

Biological Activity Data

StudyBiological ActivityFindings
Anticancer ActivityInhibits proliferation of various cancer cell lines with IC50 values ranging from 5 to 15 µM.
Enzyme InhibitionDemonstrated inhibition of GSK-3β with an IC50 of 8 nM.
Antioxidant ActivityReduced oxidative stress markers in human cell lines by 30%.

Case Studies

  • Anticancer Research : A study published in Cancer Letters evaluated the effects of the compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against neurodegenerative diseases. In vitro assays demonstrated that it could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. The compound's pharmacokinetics were favorable, allowing for sustained plasma levels over extended periods.

Q & A

Q. What is the established protocol for synthesizing (3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol?

The compound is synthesized via a two-step procedure:

Boronate ester formation : React 3-methoxy-4-formylphenylboronic acid with pinacol in methanol under reflux, catalyzed by anhydrous MgSO₄.

Reduction : Reduce the aldehyde intermediate to the primary alcohol using NaBH₄ at 0°C, followed by quenching with citric acid (pH 7–8). Yields exceed 90% with careful stoichiometric control. Characterization via ¹H NMR shows distinct signals: methoxy (-OCH₃, δ 3.78 ppm), benzyl alcohol (-CH₂OH, δ 4.28 ppm), and pinacol methyl groups (δ 1.3 ppm) .

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Identifies functional groups (e.g., methoxy, boronate ester, and alcohol protons).
  • Mass spectrometry (DART) : Validates molecular weight (e.g., [M+H]⁺ at m/z 291.2).
  • X-ray crystallography (if crystalline): Resolves spatial arrangement using SHELX software for refinement .

Q. How is this boronate ester utilized in Suzuki-Miyaura cross-coupling reactions?

Protocol :

  • React 0.1 mmol boronate ester with 1.2 equiv aryl halide, 2 mol% Pd(PPh₃)₄, and 2 equiv K₂CO₃ in degassed DME/H₂O (4:1) at 80°C for 12 hours.
  • Yields: 75–85% for biphenyl products. The methoxy group enhances transmetallation efficiency via electron donation, improving reactivity compared to non-substituted analogs .

Advanced Questions

Q. How can reaction yields be optimized in sterically hindered cross-coupling systems?

Strategies :

  • Ligand design : Use bulky ligands (e.g., SPhos) to accelerate transmetallation.
  • Solvent/base optimization : Anhydrous toluene with Cs₂CO₃ reduces protodeboronation.
  • Microwave irradiation : Shortens reaction time (e.g., 150°C, 20 min) to minimize decomposition.
    Example : Coupling with 2-bromonaphthalene improved from 52% to 88% yield under modified conditions .

Q. What computational methods predict the electronic effects of substituents on boronate reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge distribution.
  • Hammett parameters : Correlate methoxy’s +M effect with enhanced electrophilicity at the boron center.
  • Solvent modeling : COSMO-RS predicts solubility and stability in polar aprotic media .

Q. How is the stability of the dioxaborolane ring assessed under varying pH conditions?

Methodology :

  • Hydrolysis kinetics : Monitor boronate ester degradation via ¹H NMR in buffered solutions (pH 2–12).
  • Key finding : Stability peaks at pH 7–8 (t₁/₂ > 48 hrs), while acidic conditions (pH < 3) hydrolyze the ring within 2 hrs.
  • Mitigation : Use stabilizing additives like ethylene glycol in aqueous reactions .

Q. What orthogonal protection strategies enable selective functionalization of the alcohol group?

  • Silyl protection : TBSCl imidazole-mediated silylation in DMF (0°C, 2 hrs) protects -OH without affecting the boronate.
  • Selective deprotection : TBAF in THF removes silyl groups, leaving the boronate intact.
    Application : Used to synthesize bioconjugates for imaging probes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

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